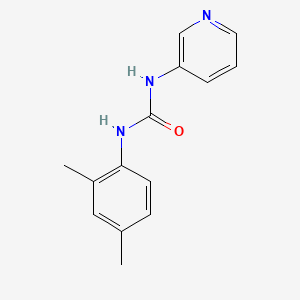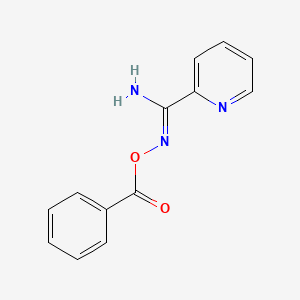
N-(1,1-diethyl-2-propyn-1-yl)-4-fluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-diethyl-2-propyn-1-yl)-4-fluorobenzenesulfonamide, also known as DFP-1080, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in regulating the movement of chloride ions across cell membranes. In
作用机制
N-(1,1-diethyl-2-propyn-1-yl)-4-fluorobenzenesulfonamide inhibits the activity of the CFTR protein by binding to a specific site on the protein known as the regulatory domain. This binding prevents the protein from opening and allowing chloride ions to pass through, leading to a decrease in chloride transport across cell membranes. The exact mechanism by which this compound binds to the CFTR protein is still under investigation, but several studies have suggested that it may interact with specific amino acid residues in the regulatory domain.
Biochemical and Physiological Effects:
The inhibition of CFTR activity by this compound has several biochemical and physiological effects. In the lungs, decreased CFTR activity can lead to reduced mucus clearance and increased susceptibility to bacterial infections. In the pancreas, CFTR dysfunction can lead to impaired secretion of digestive enzymes and the development of pancreatitis. In sweat glands, CFTR dysfunction can lead to increased salt concentration in sweat and the development of heat-related illnesses. This compound has been used to study these effects in animal models and in vitro systems.
实验室实验的优点和局限性
N-(1,1-diethyl-2-propyn-1-yl)-4-fluorobenzenesulfonamide has several advantages as a tool for studying CFTR function. It is a potent and specific inhibitor of CFTR activity, making it a valuable tool for studying the role of this protein in various physiological processes. It has also been shown to be effective in vivo, allowing for the study of CFTR function in whole organisms. However, this compound has some limitations as well. It is a relatively large and complex molecule, which can make it difficult to synthesize and work with in the lab. It also has limited solubility in aqueous solutions, which can make it challenging to use in certain experimental systems.
未来方向
There are several future directions for research on N-(1,1-diethyl-2-propyn-1-yl)-4-fluorobenzenesulfonamide and its potential applications in scientific research. One area of interest is the development of more efficient and streamlined synthesis methods for this compound and related compounds. Another area of research is the development of more specific and potent inhibitors of CFTR activity, which could have therapeutic applications in the treatment of cystic fibrosis and other diseases. Finally, there is interest in using this compound as a tool for studying the role of CFTR in other physiological processes, such as ion transport in the kidneys and the regulation of insulin secretion in the pancreas.
合成方法
N-(1,1-diethyl-2-propyn-1-yl)-4-fluorobenzenesulfonamide can be synthesized using a multistep process starting from commercially available starting materials. The first step involves the reaction of 4-fluorobenzenesulfonyl chloride with diethyl propargylmalonate to form the intermediate product, which is then treated with sodium hydride and N,N-dimethylformamide to yield the final product. The synthesis of this compound has been optimized to improve yield and purity, and several modifications to the original method have been proposed to reduce the number of steps and increase efficiency.
科学研究应用
N-(1,1-diethyl-2-propyn-1-yl)-4-fluorobenzenesulfonamide has been used extensively in scientific research to study the function of the CFTR protein and its role in various physiological processes. The CFTR protein is a chloride channel that is expressed in many tissues, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene can lead to cystic fibrosis, a genetic disorder characterized by the accumulation of thick mucus in the lungs and other organs. This compound has been shown to inhibit the activity of the CFTR protein in vitro and in vivo, making it a valuable tool for studying the function of this protein and its role in disease.
属性
IUPAC Name |
N-(3-ethylpent-1-yn-3-yl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2S/c1-4-13(5-2,6-3)15-18(16,17)12-9-7-11(14)8-10-12/h1,7-10,15H,5-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEXKYPLBYIPKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NS(=O)(=O)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5465884.png)
![N-(4-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5465890.png)
![4-ethoxy-N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5465903.png)
![1'-[4-(1H-tetrazol-1-ylmethyl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5465913.png)
![4-{4-[4-(carboxymethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5465918.png)
![4,6-dimethyl-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)nicotinonitrile](/img/structure/B5465925.png)

![methyl 4-(4-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5465939.png)
![methyl 4-[2-amino-3-cyano-6-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyridin-4-yl]-1H-pyrazole-3-carboxylate](/img/structure/B5465945.png)
![ethyl 5-(4-chlorophenyl)-2-(3,5-dibromo-4-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5465956.png)



hydrazone](/img/structure/B5465994.png)